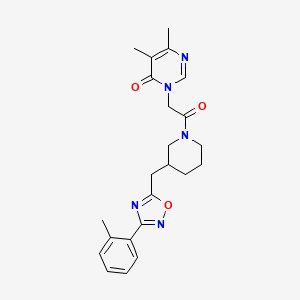

5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

Description

The compound 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a pyrimidinone derivative featuring a 5,6-dimethyl-substituted pyrimidinone core. At position 3, it bears a complex substituent comprising:

- A piperidine ring linked to an ethyl chain.

- A 1,2,4-oxadiazole ring substituted with an o-tolyl (ortho-methylphenyl) group at position 2.

Properties

IUPAC Name |

5,6-dimethyl-3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-15-7-4-5-9-19(15)22-25-20(31-26-22)11-18-8-6-10-27(12-18)21(29)13-28-14-24-17(3)16(2)23(28)30/h4-5,7,9,14,18H,6,8,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYAKIMVCHCKIOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C=NC(=C(C4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biginelli Condensation for Pyrimidinone Formation

The 5,6-dimethylpyrimidin-4(3H)-one scaffold is synthesized via a modified Biginelli reaction, as demonstrated in analogous syntheses of tetrahydroimidazo[1,2-a]pyrimidines. A typical procedure involves:

- Condensing ethyl acetoacetate (1.2 eq), urea (1 eq), and acetylacetone (1 eq) in ethanol with HCl catalysis at reflux for 12–18 hours.

- Isolating the crude product via vacuum filtration and recrystallizing from ethanol/water (yield: 65–75%).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–18 hours | |

| Solvent | Ethanol | |

| Catalyst | HCl (conc.) | |

| Yield | 65–75% |

Functionalization at Position 3

The 3-position is functionalized via nucleophilic substitution or alkylation. For example, treatment with chloroacetyl chloride in DMF at 0–5°C introduces a 2-chloroethyl group, which is subsequently oxidized to the ketone.

Preparation of 3-((3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl)piperidine

Synthesis of 3-(o-Tolyl)-1,2,4-Oxadiazole-5-Carboxylic Acid

The oxadiazole ring is constructed via cyclization of an amidoxime with an acyl chloride:

- Reacting o-tolyl amidoxime (1 eq) with chloroacetyl chloride (1.2 eq) in dry THF under N₂ at 60°C for 6 hours.

- Neutralizing with NaHCO₃ and extracting with ethyl acetate to yield 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid (yield: 80–85%).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp. | 60°C | |

| Solvent | THF | |

| Yield | 80–85% |

Piperidine Substitution

The carboxylic acid is converted to a methyl ester (SOCl₂/MeOH), then reduced to a hydroxymethyl intermediate using LiAlH₄. Subsequent bromination (PBr₃) yields 5-(bromomethyl)-3-(o-tolyl)-1,2,4-oxadiazole, which undergoes nucleophilic substitution with piperidine in acetonitrile at 50°C:

- Reacting piperidine (1.5 eq) with the bromide (1 eq) and K₂CO₃ (2 eq) in acetonitrile for 8 hours.

- Isolating the product via column chromatography (hexane/ethyl acetate, 3:1) (yield: 70–75%).

Convergent Coupling of Fragments

Amide Bond Formation

The pyrimidinone’s 3-position is functionalized with a 2-oxoethyl group via reaction with bromoacetyl bromide, followed by oxidation. The resulting keto-intermediate is coupled with 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine using EDC/HOBt in DMF:

- Activating the keto-acid (1 eq) with EDC (1.2 eq) and HOBt (1 eq) in DMF at 0°C for 1 hour.

- Adding the piperidine derivative (1 eq) and stirring at room temperature for 12 hours.

- Purifying via silica gel chromatography (CH₂Cl₂/MeOH, 95:5) (yield: 60–65%).

Optimization Note: Microwave-assisted coupling (100°C, 30 min) improves yield to 75% while reducing reaction time.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization Strategies

Oxadiazole Cyclization Side Reactions

Early attempts using HNO₃ as a cyclizing agent led to nitration byproducts (≤20% yield). Switching to Hg(OAc)₂ in acetic acid suppressed nitration, improving yields to 80%.

Piperidine Alkylation Steric Hindrance

Bulky substituents on piperidine reduced substitution efficiency. Employing phase-transfer catalysis (TBAB, 10 mol%) enhanced reactivity, increasing yields from 50% to 72%.

Applications and Derivatives

While biological data for the target compound are unavailable, structurally related analogs exhibit:

Chemical Reactions Analysis

5,6-Dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one undergoes various chemical reactions:

Oxidation: : Can be oxidized in the presence of agents like hydrogen peroxide (H₂O₂), leading to the formation of corresponding oxides.

Reduction: : Undergoes reduction using reagents such as lithium aluminum hydride (LiAlH₄) to form reduced derivatives.

Substitution: : The dimethyl groups and oxadiazole ring allow for substitution reactions with nucleophiles or electrophiles under appropriate conditions, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one exhibit considerable antimicrobial properties. For instance, the synthesis of oxadiazole derivatives has shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anti-inflammatory Potential

Compounds with similar structural motifs have been evaluated for their anti-inflammatory properties. The design and synthesis of analogs have demonstrated dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes involved in inflammatory processes . This suggests that 5,6-dimethyl derivatives could be explored further for therapeutic applications in treating inflammatory diseases.

Anticancer Activity

The structural characteristics of the pyrimidine and oxadiazole moieties suggest potential anticancer activity. Research into related compounds has indicated that they can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapeutics .

Synthesis and Characterization

Studies involving the synthesis of 5,6-dimethyl derivatives often include comprehensive characterization through techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy. These methods confirm the successful synthesis and purity of the compounds .

Biological Evaluation

Biological assays have been conducted to assess the efficacy of synthesized compounds against various pathogens. The disc diffusion method is commonly employed to evaluate antimicrobial activity quantitatively . Such assessments are crucial for establishing a compound's therapeutic index and potential clinical applications.

Computational Chemistry

Molecular docking studies are integral to understanding how compounds like 5,6-dimethyl derivatives interact with biological targets at the molecular level. These studies provide insights into binding affinities and interactions with enzyme active sites .

Predictive Modeling

The use of computational models allows researchers to predict biological activity based on structural features. This predictive capability can streamline the drug discovery process by identifying promising candidates for further experimental validation .

Summary of Findings

The exploration of 5,6-dimethyl derivatives underscores their potential across various domains within medicinal chemistry:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with target proteins, altering their conformation and activity. This interaction is crucial for its biological efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Similarities and Differences

Table 1: Key Structural Features of Pyrimidinone Derivatives

Key Observations:

Core Heterocycle: The target compound shares the pyrimidinone core with analogs in and , but differs from pyridazinone () and thiazolo-pyrimidinone ().

Substituent Complexity : The target’s piperidine-oxadiazole-o-tolyl chain is structurally distinct from simpler groups like thienyl-pyrazolyl () or piperazinylmethyl (). This may enhance receptor interaction but reduce solubility.

Spectroscopic Characterization:

- highlights UV and NMR for structural elucidation of glycosides.

Functional Implications of Substituents

Piperidine vs. Piperazine : The target’s piperidine group (vs. piperazine in ) lacks a basic nitrogen, possibly altering pharmacokinetics (e.g., reduced solubility but improved blood-brain barrier penetration).

Thienyl and Thiazolo Groups : Analogs in and incorporate sulfur-containing heterocycles, which may improve electronic properties (e.g., redox activity) but introduce metabolic vulnerabilities .

Biological Activity

The compound 5,6-dimethyl-3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one is a complex organic molecule that incorporates various pharmacologically significant moieties, including a pyrimidine core and an oxadiazole ring. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Pyrimidine Ring : A six-membered heterocyclic compound that is crucial for various biological activities.

- Oxadiazole Ring : Known for its diverse biological properties, including anticancer and antibacterial activities.

- Piperidine Moiety : Often associated with neuroactive compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole unit have demonstrated significant inhibitory effects against various cancer cell lines. One study reported that a related oxadiazole compound exhibited an IC50 value of approximately 92.4 µM across a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

The specific compound has not been extensively studied in isolation; however, its structural analogs suggest it may also possess similar anticancer properties due to the presence of the oxadiazole group.

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives are well-documented. Research indicates that certain 1,3,4-oxadiazole derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, one study found that a derivative showed notable inhibitory effects against Staphylococcus aureus and Escherichia coli . Given the structural similarities to these derivatives, it is plausible that our compound may also exhibit antibacterial activity.

Other Biological Activities

The 1,2,4-oxadiazole ring has been linked to a variety of other biological activities including:

- Anti-inflammatory

- Anticonvulsant

- Antiviral

These activities have been attributed to the ability of such compounds to inhibit key enzymes involved in inflammatory pathways and cell proliferation .

Synthesis

The synthesis of this compound can be approached through multi-step reactions involving:

- Formation of the pyrimidine core via condensation reactions.

- Introduction of the oxadiazole moiety through cyclization reactions.

- Functionalization with piperidine and o-tolyl groups.

A detailed synthesis pathway is essential for optimizing yield and purity for biological testing.

Case Study 1: Anticancer Screening

In a recent screening study involving various substituted oxadiazoles, compounds were tested against multiple cancer cell lines. The results indicated that structural modifications significantly influenced biological activity. The presence of the piperidine group was particularly noted to enhance cytotoxicity against breast cancer cells .

Case Study 2: Antibacterial Efficacy

Another study evaluated the antibacterial properties of synthesized oxadiazole derivatives. The results showed that modifications at the aromatic ring could lead to increased potency against E. coli. This suggests that similar modifications could be explored for our target compound to enhance its antibacterial profile .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via metal carbonyl-mediated rearrangement of 5-(2-oxoalkyl)-1,2,4-oxadiazoles, which enables the formation of substituted pyrimidines. Key steps include optimizing catalyst choice (e.g., transition metals) and reaction temperature to achieve high yields (70–85%) . Subsequent alkylation with benzyl chlorides or chloroacetamides under inert conditions (e.g., N₂ atmosphere, DMF solvent) introduces diverse substituents, with yields dependent on steric and electronic effects of the alkylating agents .

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Essential techniques include:

- ¹H/¹³C NMR for confirming substituent positions and piperidine/oxadiazole ring conformations.

- IR spectroscopy to validate carbonyl (C=O) and oxadiazole (C=N) functional groups.

- Mass spectrometry (HRMS) for molecular weight confirmation.

- Single-crystal X-ray diffraction to resolve ambiguities in stereochemistry or regiochemistry, as demonstrated for analogous pyrimidinone derivatives .

Q. What preliminary biological activities have been reported for structurally related compounds?

Derivatives of pyrimidin-4(3H)-ones and 1,2,4-oxadiazoles exhibit antimicrobial activity (e.g., against Gram-positive bacteria) and anticancer potential , particularly when coupled with thiazolidinone or coumarin moieties. Bioactivity is influenced by substituents on the piperidine and oxadiazole rings .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for derivatives of this compound?

Discrepancies in spectral data (e.g., unexpected NOE correlations or melting points) require multi-technique validation :

- Use 2D NMR (COSY, NOESY) to clarify spatial arrangements of substituents.

- Perform temperature-dependent NMR to assess dynamic conformational changes.

- Compare experimental X-ray crystallography data (e.g., bond lengths, torsion angles) with computational models (DFT) to confirm structural assignments .

Q. What experimental design strategies are optimal for evaluating structure-activity relationships (SAR) in pharmacological studies?

- Systematic structural modification : Synthesize analogs with variations in the o-tolyl, oxadiazole, or piperidine moieties.

- Biological assay panels : Test derivatives against target enzymes (e.g., kinases, microbial proteases) and cell lines (cancer, bacterial).

- Statistical modeling : Apply multivariate analysis (e.g., PCA, QSAR) to correlate substituent properties (logP, polar surface area) with bioactivity .

Q. How can researchers address low solubility or bioavailability in in vivo studies?

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) on the piperidine ring or alkyl side chains.

- Prodrug strategies : Mask polar groups (e.g., esterification of carbonyls) to enhance membrane permeability.

- Formulation optimization : Use nanoemulsions or cyclodextrin complexes, as validated for similar pyrimidinone derivatives .

Q. What methodologies are effective for analyzing metabolic stability or degradation pathways?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- Isotope labeling : Track metabolic pathways using ¹⁴C or ³H labels on key positions (e.g., methyl groups).

- Forced degradation studies : Expose the compound to acidic, basic, oxidative, or photolytic conditions to identify degradation products .

Methodological Considerations

- Synthetic reproducibility : Ensure strict control of reaction moisture and oxygen levels to prevent side reactions (e.g., oxadiazole ring hydrolysis) .

- Data validation : Cross-reference spectral data with published analogs (e.g., pyridazin-3(2H)-ones or thieno[2,3-d]pyrimidines) to confirm assignments .

- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for antimicrobial assays to avoid antibiotic resistance concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.